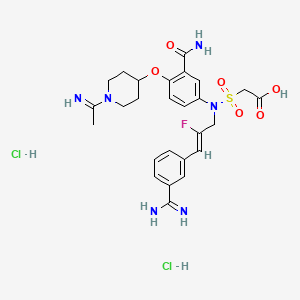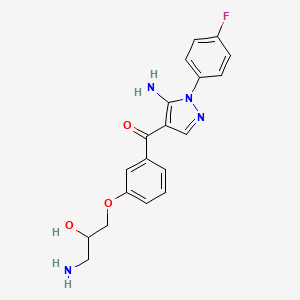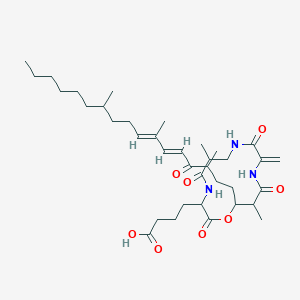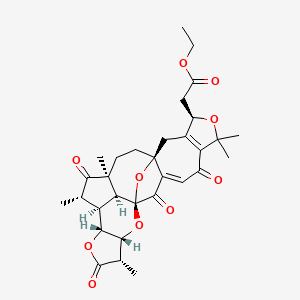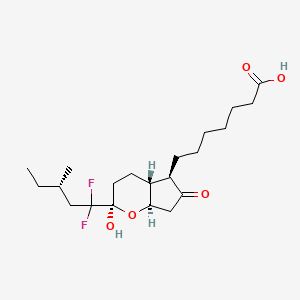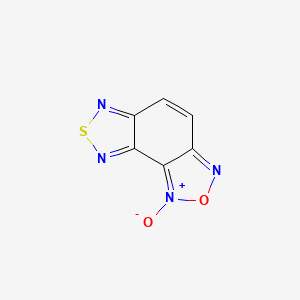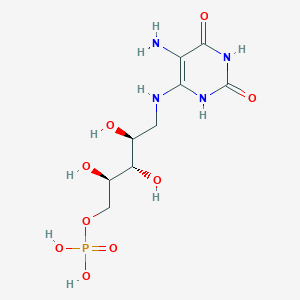
5-amino-6-(5-phospho-D-ribitylamino)uracil
Descripción general
Descripción
5-Amino-6-(5-phospho-D-ribitylamino)uracil is a derivative of uracil and a precursor to riboflavin . It is 5-O-Phosphono-D-ribitol in which the hydroxy group at position 1 is substituted by the 6-amino group of 5,6-diaminopyrimidine-2,4 (1H,3H)-dione .
Synthesis Analysis
The synthesis of 5-amino-6-(5-phospho-D-ribitylamino)uracil involves a reaction with NADP+ to form 5-amino-6-(5-phospho-D-ribosylamino)uracil, NADPH, and H+ . This reaction is catalyzed by aminodioxyphosphoribosylaminopyrimidine reductase .Molecular Structure Analysis
The molecular formula of 5-amino-6-(5-phospho-D-ribitylamino)uracil is C9H17N4O9P . It has an average mass of 356.226 Da and a monoisotopic mass of 356.073303 Da .Chemical Reactions Analysis
5-Amino-6-(5-phospho-D-ribitylamino)uracil reacts non-enzymatically with dihydroxy acetone, methylglyoxal, or glyoxal to activate mucosal-associated invariant T (MAIT) cells .Physical And Chemical Properties Analysis
The compound is a derivative of uracil and a precursor to riboflavin . More detailed physical and chemical properties may be found in specialized databases .Aplicaciones Científicas De Investigación
Chemical Transformations and Synthesis
5-Amino-6-(5-phospho-D-ribitylamino)uracil, a derivative of uracil, is instrumental in various chemical transformations. The research by Yavolovskii and Ivanov (2004) demonstrates the substitutability of amino groups in uracil derivatives, indicating the chemical flexibility and reactivity of compounds like 5-amino-6-(5-phospho-D-ribitylamino)uracil (Yavolovskii & Ivanov, 2004). Additionally, studies on the synthesis of complex molecules like riboflavin shed light on the biochemical pathways involving 5-amino-6-(ribitylamino)uracil, as explored by Breugst et al. (2013) (Breugst, Eschenmoser, & Houk, 2013).
Role in Prebiotic Chemistry
The compound plays a significant role in prebiotic chemistry. Robertson and Miller (1995) discuss how formaldehyde's addition to uracil, under prebiotic conditions, leads to the formation of 5-substituted uracils, highlighting the potential early Earth presence of these compounds (Robertson & Miller, 1995).
Structural Studies and Novel Derivatives
Structural studies on uracil derivatives, including 5-amino-6-(5-phospho-D-ribitylamino)uracil, provide insights into the cis-trans isomerization and other structural aspects vital for understanding their biological roles and potential applications, as investigated by Srikrishnan et al. (1997) (Srikrishnan, Parthasarathy, Pfleiderer, De, & Chheda, 1997).
Biosynthesis and Biological Activity
In the context of biosynthesis and biological activity, the synthesis of analogs like riboflavin and the understanding of enzyme-catalyzed processes involving uracil derivatives are crucial. Yoneda et al. (1978) explore synthetic approaches to flavines using uracil derivatives, providing insights into biochemical synthesis pathways (Yoneda, Sakuma, & Shinomura, 1978).
Direcciones Futuras
Propiedades
IUPAC Name |
[(2R,3S,4S)-5-[(5-amino-2,4-dioxo-1H-pyrimidin-6-yl)amino]-2,3,4-trihydroxypentyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N4O9P/c10-5-7(12-9(18)13-8(5)17)11-1-3(14)6(16)4(15)2-22-23(19,20)21/h3-4,6,14-16H,1-2,10H2,(H2,19,20,21)(H3,11,12,13,17,18)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRINYISXYAZKL-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343998 | |
| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-amino-6-(5-phospho-D-ribitylamino)uracil | |
CAS RN |
71491-01-5 | |
| Record name | 5-Amino-2,6-dioxy-4-(5'-phospho-D-ribitylamino)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-(5'-phosphoribitylamino)uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



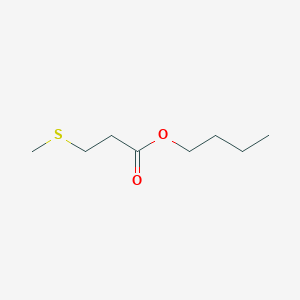
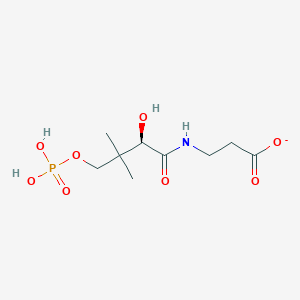

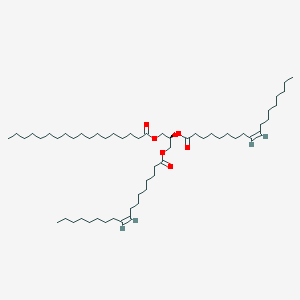

![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)
